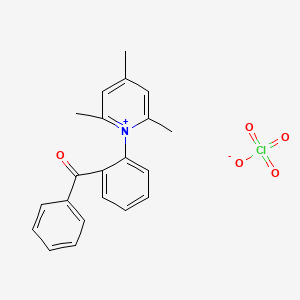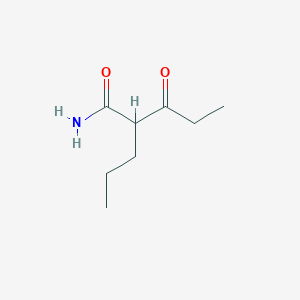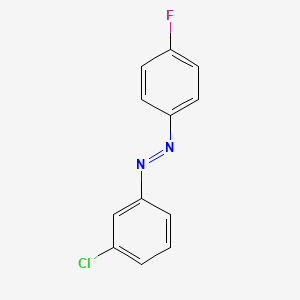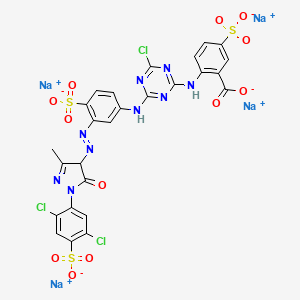
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound with a unique structure that combines a benzoyl group, a phenyl ring, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 2-benzoylphenyl derivatives with 2,4,6-trimethylpyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the pyridinium ion. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoyl derivatives: Compounds like benzoyl chloride and benzoyl peroxide share the benzoyl group but differ in their overall structure and reactivity.
Pyridinium salts: Similar compounds include various pyridinium salts, which have different substituents on the pyridine ring and exhibit different chemical and biological properties.
Uniqueness
1-(2-Benzoylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of a benzoyl group, a phenyl ring, and a pyridinium ion.
Properties
CAS No. |
90018-22-7 |
|---|---|
Molecular Formula |
C21H20ClNO5 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
phenyl-[2-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]methanone;perchlorate |
InChI |
InChI=1S/C21H20NO.ClHO4/c1-15-13-16(2)22(17(3)14-15)20-12-8-7-11-19(20)21(23)18-9-5-4-6-10-18;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
WUVRZOIMBMORRB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)C3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)


